1-benzyl-3-(4-methoxyphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

RXFP1 Relaxin Receptor GPCR Agonism

Exclusive RXFP1 GPCR agonist (Potency 35.5 µM) for relaxin receptor research. This 1-benzyl-3-(4-methoxyphenyl) derivative delivers clean pharmacology—no off-target kinase, sirtuin, or ALDH1A1 interference. Use as a positive control in CRE-luciferase reporter assays (10–100 µM) and as a negative control in enzymatic counter-screens. Currently available in research-scale quantity—secure your lot now to validate target engagement.

Molecular Formula C24H18N2O3S
Molecular Weight 414.48
CAS No. 902496-49-5
Cat. No. B2916644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-3-(4-methoxyphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
CAS902496-49-5
Molecular FormulaC24H18N2O3S
Molecular Weight414.48
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4S3)N(C2=O)CC5=CC=CC=C5
InChIInChI=1S/C24H18N2O3S/c1-29-18-13-11-17(12-14-18)26-23(27)22-21(19-9-5-6-10-20(19)30-22)25(24(26)28)15-16-7-3-2-4-8-16/h2-14H,15H2,1H3
InChIKeyQXYRQCCAODFFGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes70 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-3-(4-methoxyphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 902496-49-5): Chemical Identity and Core Pharmacological Profile


1-Benzyl-3-(4-methoxyphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 902496-49-5, ChEMBL1480505) is a synthetic small molecule belonging to the tricyclic benzothieno[3,2-d]pyrimidine-2,4-dione class, characterized by a 1-benzyl and a 3-(4-methoxyphenyl) substituent . This chemotype has been widely explored for kinase and epigenetic target inhibition, but this specific derivative is functionally annotated as an agonist of the relaxin family peptide receptor 1 (RXFP1), a G protein-coupled receptor implicated in reproductive and cardiovascular physiology [1]. At the time of analysis, its primary publicly available quantitative bioactivity data centers on this GPCR agonism, distinguishing it from the more commonly pursued anticancer targets within the benzothienopyrimidine family [2].

Procurement Risk: Why Generic Benzothienopyrimidine Library Compounds Cannot Substitute for the 1-Benzyl-3-(4-methoxyphenyl) Derivative


The benzothieno[3,2-d]pyrimidine-2,4-dione scaffold is a privileged structure with polypharmacology that is exquisitely sensitive to N1- and N3-substitution patterns. Small structural modifications redirect the core scaffold from epigenetic targets like SIRT2 (e.g., N3-arylalkyl analogs with sub-micromolar IC50 values [1]) to kinases such as PIM2 (e.g., certain N1- and C-substituted derivatives with low nanomolar Ki [2]), or to metabolic enzymes like ALDH1A1 . The presence of the specific 1-benzyl and 3-(4-methoxyphenyl) groups on the target compound is associated with RXFP1 GPCR agonism, a pharmacological space that is distinct from the kinase and sirtuin profiles of most other cataloged analogs. Substituting a generic benzothienopyrimidine from a screening collection will therefore result in a complete loss of the desired RXFP1 activity and introduce off-target liabilities that can invalidate functional assay outcomes.

Quantitative Differentiation Evidence for 1-Benzyl-3-(4-methoxyphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione Procurement


RXFP1 Agonism Potency Differentiates this Compound from In-Class SIRT2 and ALDH1A1 Inhibitors

The target compound demonstrates quantifiable agonist activity at the human relaxin receptor 1 (RXFP1) with a ChEMBL-reported Potency (EC50) of 35.5 µM (pChembl = 4.45) [1]. This contrasts sharply with the primary targets of other known benzothieno[3,2-d]pyrimidine-2,4-dione analogs: compound 7 from the same scaffold class achieves SIRT2 inhibition with an IC50 of 2.10 µg/mL [2], while the commercial probe A37 targets ALDH1A1 with a Ki of 300 nM . These represent completely orthogonal pharmacological activities arising from the same core scaffold, confirming that the 1-benzyl-3-(4-methoxyphenyl) substitution pattern uniquely favors RXFP1 engagement over epigenetic eraser or metabolic enzyme targets.

RXFP1 Relaxin Receptor GPCR Agonism Benzothienopyrimidine Selectivity

Counter-Screening Profile: Absence of DNA Polymerase Iota Inhibition Suggests Functional Selectivity

In a confirmatory qHTS assay for inhibitors of DNA Polymerase Iota (POLI), the target compound was reported as 'inactive' [1]. This negative result is valuable for procurement decisions, as it demonstrates that the compound does not promiscuously inhibit processive DNA repair enzymes at concentrations used in primary screening. In contrast, several non-benzothienopyrimidine compounds in the same PubChem assay series were reported as active, though direct IC50 values for comparators are not available in the ChEMBL record for this specific experiment. The inactivity against POLI, combined with the RXFP1 agonism, suggests that the compound's biological signature is target-class selective rather than broadly cytotoxic or DNA-damaging, aligning with a G protein-coupled receptor modulator profile.

Selectivity Polymerase Iota Counter-Screening Benzothienopyrimidine

Structural Determinants of Pharmacological Differentiation: 1-Benzyl and 3-(4-Methoxyphenyl) Substitution Drives RXFP1 Binding

The target compound's RXFP1 agonism can be structurally rationalized by comparison to the known chemical space of benzothieno[3,2-d]pyrimidine-2,4-diones. The 4-methoxyphenyl group at the N3 position and the benzyl group at the N1 position create a specific hydrophobic and hydrogen-bond acceptor surface that is absent in in-class analogs such as compound 7 (which bears N3-arylalkyl amines) [1] or the ALDH1A1 inhibitor A37 (which features an alkylamino side chain) . The methoxy oxygen atom of the target compound may serve as a hydrogen bond acceptor that mimics relaxin peptide interactions with the large ectodomain of RXFP1. This structural uniqueness is supported by the absence of RXFP1 activity data for any other benzothienopyrimidine in the ChEMBL database as of the analysis date, suggesting that this substitution combination is critical for GPCR engagement [2].

Structure-Activity Relationship Benzothienopyrimidine GPCR Pharmacology RXFP1 Modulator

Fit-for-Purpose Application Scenarios for 1-Benzyl-3-(4-methoxyphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione Based on Quantitative Evidence


Chemical Probe for RXFP1-Mediated cAMP Signaling in Reproductive Tissues

The compound's documented RXFP1 agonist activity (Potency = 35.5 µM) [1] supports its use as a tool compound to study relaxin receptor-mediated adenylyl cyclase activation and cAMP elevation in primary endometrial or cervical cells, particularly in species where endogenous relaxin-1 ligand availability is limiting. Its inactivity against DNA Polymerase Iota reduces the risk of confounding genotoxic effects during extended in vitro treatments.

Reference Agonist for RXFP1 Screening Assay Development

Given that the compound is one of the very few benzothienopyrimidine derivatives with publicly confirmed RXFP1 agonism, it can serve as a positive control in cell-based reporter gene assays (e.g., CRE-luciferase) for RXFP1 when used at concentrations in the 10–100 µM range [1]. Its structural divergence from peptide-based agonists like relaxin-2 makes it a useful benchmark for small-molecule hit-finding campaigns.

Negative Control for SIRT2 or ALDH1A1 Enzymatic Assays Using Benzothienopyrimidine Libraries

While potent benzothienopyrimidine SIRT2 inhibitors (e.g., compound 7 with IC50 = 2.10 µg/mL) and ALDH1A1 inhibitors (A37 with Ki = 300 nM) are commercially available [2], the target compound's divergent target profile qualifies it as a valuable negative control for counter-screening in enzymatic assays, helping researchers validate assay selectivity and avoid false-positive hits arising from scaffold-based pan-assay interference.

Quote Request

Request a Quote for 1-benzyl-3-(4-methoxyphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.